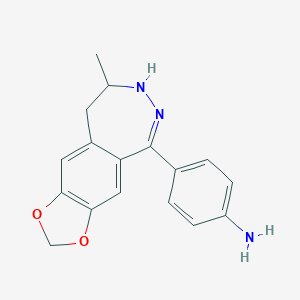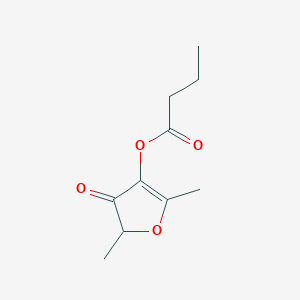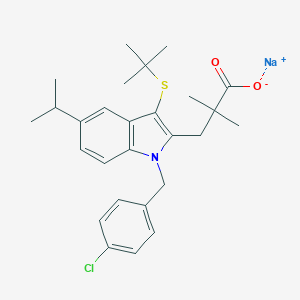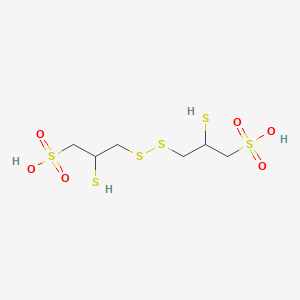
Unithiol disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Unithiol disulfide, also known as 2,3-dimercapto-1-propanesulfonic acid (DMPS), is a chelating agent that has been widely used in scientific research to treat heavy metal poisoning. It is a water-soluble compound that can bind to heavy metals such as mercury, lead, and cadmium, and facilitate their excretion from the body. In addition to its chelating properties, Unithiol disulfide has been found to have other biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of Unithiol disulfide involves the formation of stable complexes with heavy metals, which are then excreted from the body through urine or feces. The compound has been found to have a high affinity for heavy metals, and can effectively remove them from the body. In addition, Unithiol disulfide has been shown to have antioxidant properties, which can help protect cells from oxidative stress.
Efectos Bioquímicos Y Fisiológicos
In addition to its chelating properties, Unithiol disulfide has been found to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative stress. Unithiol disulfide has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. In addition, Unithiol disulfide has been shown to have neuroprotective properties, which can help protect the brain from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Unithiol disulfide in lab experiments include its high affinity for heavy metals, its ability to chelate multiple heavy metals, and its antioxidant and anti-inflammatory properties. However, there are also some limitations to using Unithiol disulfide in lab experiments. For example, the compound can be toxic at high doses, and its use in humans is limited due to potential side effects.
Direcciones Futuras
There are several future directions for research on Unithiol disulfide. One area of interest is the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Unithiol disulfide has been shown to have neuroprotective properties, and could potentially be used to slow or prevent the progression of these diseases. Another area of interest is the compound's potential as an antioxidant and anti-inflammatory agent. Unithiol disulfide could be used to develop new treatments for conditions such as arthritis and cardiovascular disease. Finally, research could be conducted to further investigate the compound's chelating properties and its potential as a treatment for heavy metal poisoning.
Métodos De Síntesis
The synthesis of Unithiol disulfide involves the reaction of Unithiol disulfideto-1-propanol with chlorosulfonic acid. The resulting product is then neutralized with sodium hydroxide to yield Unithiol disulfide. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
Unithiol disulfide has been extensively used in scientific research to treat heavy metal poisoning in animals and humans. It has been shown to be effective in reducing the toxicity of heavy metals and improving the overall health of the subjects. In addition to its chelating properties, Unithiol disulfide has been found to have other biochemical and physiological effects that make it a promising candidate for further research.
Propiedades
Número CAS |
115681-29-3 |
|---|---|
Nombre del producto |
Unithiol disulfide |
Fórmula molecular |
C6H14O6S6 |
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
2-sulfanyl-3-[(2-sulfanyl-3-sulfopropyl)disulfanyl]propane-1-sulfonic acid |
InChI |
InChI=1S/C6H14O6S6/c7-17(8,9)3-5(13)1-15-16-2-6(14)4-18(10,11)12/h5-6,13-14H,1-4H2,(H,7,8,9)(H,10,11,12) |
Clave InChI |
NJGFGARUAPDZEY-UHFFFAOYSA-N |
SMILES |
C(C(CS(=O)(=O)O)S)SSCC(CS(=O)(=O)O)S |
SMILES canónico |
C(C(CS(=O)(=O)O)S)SSCC(CS(=O)(=O)O)S |
Sinónimos |
DMPS disulfide unithiol disulfide unitiol disulfide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B49533.png)
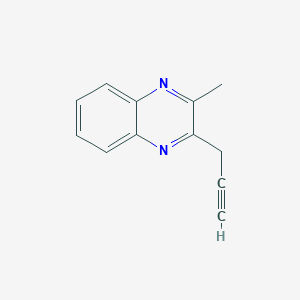
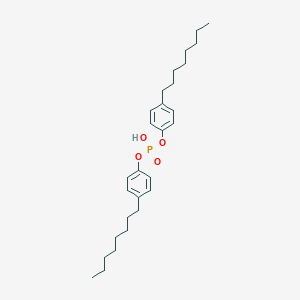
![Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl-](/img/structure/B49541.png)
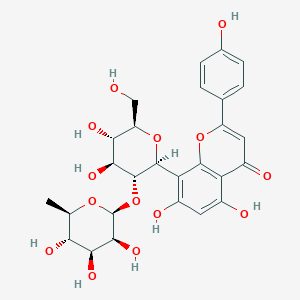
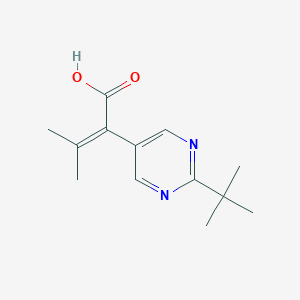
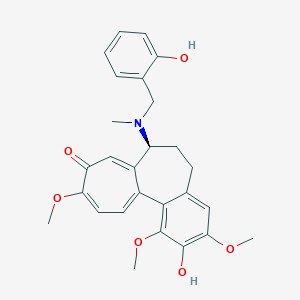
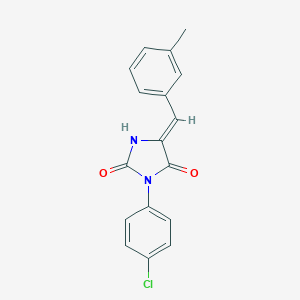
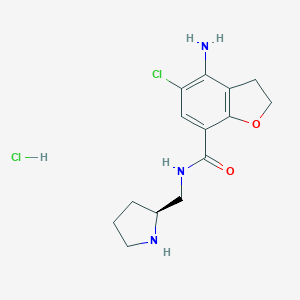
![12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid](/img/structure/B49559.png)
